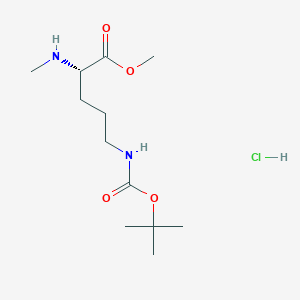

N-Me-Orn(Boc)-OMe.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H25ClN2O4 |

|---|---|

Molecular Weight |

296.79 g/mol |

IUPAC Name |

methyl (2S)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |

InChI |

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-7-9(13-4)10(15)17-5;/h9,13H,6-8H2,1-5H3,(H,14,16);1H/t9-;/m0./s1 |

InChI Key |

CYJPBNPWHLQXKO-FVGYRXGTSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)NC.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)OC)NC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Chemical Landscape of N-Me-Orn(Boc)-OMe.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Me-Orn(Boc)-OMe.HCl (methyl (2S)-2-(methylamino)-5-[(tert-butoxycarbonyl)amino]pentanoate hydrochloride), a derivative of the amino acid ornithine. This compound is of significant interest in the fields of peptide synthesis and medicinal chemistry due to its role as a versatile building block for the creation of complex molecules with potential therapeutic applications.

Core Chemical and Physical Properties

This compound is a white to off-white solid. While extensive experimental data for this specific N-methylated compound is not widely published, its structural analogues and related compounds provide valuable insights. The tert-butyloxycarbonyl (Boc) protecting group on the delta-amino group and the methyl ester at the carboxyl terminus render the molecule suitable for various synthetic transformations. The hydrochloride salt form enhances its stability and solubility in certain solvents.

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride | [1] |

| Molecular Formula | C12H25ClN2O4 | [1] |

| Molecular Weight | 296.79 g/mol | [1] |

| Exact Mass | 296.1502850 g/mol | [1] |

| Monoisotopic Mass | 296.1502850 g/mol | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Heavy Atom Count | 19 | [1] |

Note: Some of the data presented is calculated and may vary from experimentally determined values.

Synthesis and Experimental Protocols

A plausible synthetic route can be conceptualized as a multi-step process, as illustrated in the workflow diagram below. This would likely begin with commercially available Nδ-Boc-L-ornithine. The carboxylic acid would first be esterified to form the methyl ester. Subsequently, the α-amino group would be selectively methylated. The final step would involve the formation of the hydrochloride salt.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Context and Potential Applications

N-methylated amino acids are incorporated into peptides to enhance their pharmacological properties. The presence of the N-methyl group can increase metabolic stability by hindering enzymatic degradation, improve membrane permeability, and influence the conformational preferences of the peptide backbone.

While specific biological activities of this compound have not been extensively documented, its structural motif suggests potential applications in several areas of drug discovery and development:

-

Peptide Synthesis: It serves as a valuable building block for the solid-phase or solution-phase synthesis of peptides containing N-methylated ornithine residues.[2][3] Such peptides may exhibit enhanced biological activity or improved pharmacokinetic profiles.

-

Inhibitor Design: The ornithine backbone is a key structural feature in various enzyme inhibitors. N-methylation can be a strategic modification to fine-tune the binding affinity and selectivity of these inhibitors. For instance, derivatives of ornithine have been investigated as inhibitors of ornithine decarboxylase, an enzyme involved in cell proliferation.[4]

-

Drug Delivery and Bioavailability: The modification of drug candidates with amino acid derivatives can improve their bioavailability and stability.[2] The N-methyl group, in particular, can increase the lipophilicity of a molecule, potentially enhancing its absorption and distribution in the body.

The logical relationship for its application in peptide synthesis is outlined below.

Caption: Role of this compound in the synthesis of N-methylated peptides.

References

Technical Guide: N-α-Methyl-N-δ-(tert-butyloxycarbonyl)-L-ornithine methyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Methyl-N-δ-(tert-butyloxycarbonyl)-L-ornithine methyl ester hydrochloride, hereafter referred to as N-Me-Orn(Boc)-OMe.HCl, is a protected amino acid derivative crucial for the synthesis of complex peptides. The incorporation of an N-methyl group on the alpha-amine offers significant advantages in peptidomimetic and drug design. This modification can enhance metabolic stability by reducing susceptibility to enzymatic degradation, improve membrane permeability, and modulate the conformational properties of peptides, which can lead to enhanced biological activity and selectivity for specific targets.[1][2] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₂H₂₅ClN₂O₄ |

| Molecular Weight | 296.79 g/mol |

| IUPAC Name | methyl (2S)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCC(C(=O)OC)NC.Cl |

| Isomeric SMILES | CC(C)(C)OC(=O)NCCC--INVALID-LINK--NC.Cl |

Experimental Protocols

Step 1: N-δ-Boc Protection of L-Ornithine

This initial step selectively protects the delta-amino group of L-ornithine.

Materials:

-

L-Ornithine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Citric acid (5% aqueous solution)

Procedure:

-

Dissolve L-ornithine hydrochloride in a 1:1 mixture of dioxane and water.

-

Adjust the pH of the solution to approximately 10-11 with a solution of NaOH.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the solution while maintaining the pH with the addition of NaOH.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 3 with a 5% citric acid solution.

-

Extract the product, N-δ-Boc-L-ornithine, with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: N-α-Methylation of N-δ-Boc-L-Ornithine

This step introduces the methyl group onto the alpha-amino group.

Materials:

-

N-δ-Boc-L-ornithine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Iodomethane (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve N-δ-Boc-L-ornithine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH) in small portions. Hydrogen gas will be evolved.

-

Add iodomethane to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product, N-α-methyl-N-δ-Boc-L-ornithine, with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Methyl Esterification and Hydrochloride Salt Formation

The final step involves the esterification of the carboxylic acid and the formation of the hydrochloride salt.

Materials:

-

N-α-methyl-N-δ-Boc-L-ornithine

-

Anhydrous methanol (MeOH)

-

Thionyl chloride (SOCl₂) or Acetyl chloride

Procedure:

-

Cool anhydrous methanol to 0 °C in an ice bath.

-

Slowly add thionyl chloride or acetyl chloride dropwise to the cold methanol to generate anhydrous HCl in situ.

-

Dissolve N-α-methyl-N-δ-Boc-L-ornithine in the acidic methanol solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Workflow: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The use of N-methylated amino acids in solid-phase peptide synthesis (SPPS) presents unique challenges due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[3][4] Specialized, highly reactive coupling reagents are often required to achieve high yields.

Caption: SPPS workflow for N-methylated amino acids.

Signaling Pathway: Ornithine Decarboxylase and Polyamine Synthesis

While this compound is a synthetic building block not directly involved in signaling, its parent amino acid, ornithine, is a key substrate for ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[5][6] Polyamines are essential for cell growth, proliferation, and differentiation. The ODC pathway is a significant target in drug development, particularly in oncology.[7] Ornithine analogs can act as inhibitors of ODC.[6]

Caption: Ornithine decarboxylase signaling pathway.

References

- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Ornithine decarboxylase is a mediator of c-Myc-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-Me-Orn(Boc)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-methyl-Nα-(tert-butoxycarbonyl)-L-ornithine methyl ester hydrochloride [N-Me-Orn(Boc)-OMe.HCl]. This compound is a valuable building block in peptide synthesis and drug discovery, incorporating both N-methylation and a protected ornithine side chain, which can impart unique conformational and biological properties to target molecules. This document details a plausible synthetic pathway, purification protocols, and a full suite of characterization techniques.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1. This data is essential for the identification and quality control of the synthesized molecule.

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride | N/A |

| Molecular Formula | C₁₂H₂₅ClN₂O₄ | N/A |

| Molecular Weight | 296.79 g/mol | N/A |

| Appearance | White to off-white solid | Expected |

| Solubility | Soluble in water, methanol, and DMSO | Expected |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available Nα-Boc-L-ornithine. The proposed synthetic route involves three key transformations: N-methylation of the alpha-amino group, esterification of the carboxylic acid, and formation of the hydrochloride salt.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Nα-Boc-Nα-methyl-L-Ornithine

This procedure is adapted from the general method for N-methylation of Boc-protected amino acids using sodium hydride and methyl iodide.

-

Reaction Setup: To a solution of Nα-Boc-L-ornithine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C.

-

Methylation: After the initial effervescence ceases, add methyl iodide (1.5 eq) dropwise to the suspension.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Acidify the aqueous solution to pH 3-4 with 1M HCl.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Nα-Boc-Nα-methyl-L-Ornithine Methyl Ester

This protocol is based on the esterification of N-Boc-amino acids using trimethylchlorosilane (TMSCl) in methanol.

-

Reaction Setup: Dissolve the Nα-Boc-Nα-methyl-L-ornithine (1.0 eq) in anhydrous methanol.

-

Esterification: Add TMSCl (2.0 eq) dropwise to the solution at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the completion of the reaction by TLC.

-

Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 3: Formation of this compound

This final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound.

-

Salt Formation: Dissolve the purified Nα-Boc-Nα-methyl-L-ornithine methyl ester (1.0 eq) in anhydrous diethyl ether.

-

Precipitation: Cool the solution to 0°C and bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Characterization of this compound

A logical workflow for the characterization of the final product is essential to confirm its identity and purity.

Caption: Logical workflow for the characterization of this compound.

Expected Characterization Data

The following tables summarize the expected quantitative data from various analytical techniques.

Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0-4.2 | m | 1H | α-CH |

| ~3.75 | s | 3H | -OCH₃ |

| ~3.2 | t | 2H | δ-CH₂ |

| ~2.7 | s | 3H | N-CH₃ |

| ~1.6-1.8 | m | 4H | β-CH₂, γ-CH₂ |

| 1.45 | s | 9H | Boc (-C(CH₃)₃) |

Table 3: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172-174 | C=O (ester) |

| ~156 | C=O (Boc) |

| ~80 | -C(CH₃)₃ |

| ~60-62 | α-CH |

| ~52 | -OCH₃ |

| ~40 | δ-CH₂ |

| ~35 | N-CH₃ |

| ~28 | -C(CH₃)₃ |

| ~25-30 | β-CH₂, γ-CH₂ |

Table 4: Expected Mass Spectrometry Data (ESI-MS)

| m/z | Interpretation |

| 261.18 | [M+H]⁺ (of the free base) |

| 205.12 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ (loss of isobutylene from Boc) |

| 161.13 | [M+H - 100]⁺ (loss of Boc group) |

Table 5: Expected Infrared (FT-IR) Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350 | N-H stretch (carbamate) |

| ~2980 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1690 | C=O stretch (carbamate) |

| ~1160 | C-O stretch |

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and characterization of this compound. The detailed protocols and expected analytical data provide researchers and scientists with the necessary information to successfully prepare and validate this important synthetic building block for applications in medicinal chemistry and peptide science. Adherence to the described procedures and careful analysis of the characterization data will ensure the desired product's high purity and structural integrity.

Navigating the Chemical Landscape of N-Me-Orn(Boc)-OMe.HCl: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-methyl-Nα-(tert-butoxycarbonyl)-L-ornithine methyl ester hydrochloride (N-Me-Orn(Boc)-OMe.HCl). As a key building block in peptide synthesis and drug discovery, a thorough understanding of its chemical behavior in various solvent systems is critical for optimizing reaction conditions, ensuring reproducibility, and maintaining the integrity of this valuable reagent. While specific quantitative data for this compound is not extensively published, this guide leverages data from structurally similar molecules and fundamental principles of organic chemistry to provide reliable estimations and detailed experimental protocols.

Core Concepts: Understanding the Molecule

This compound is a derivative of the amino acid ornithine, featuring three key modifications that dictate its chemical properties:

-

Nα-methylation: The presence of a methyl group on the alpha-amino group can enhance the conformational rigidity of peptides and improve their metabolic stability and cell permeability. It also tends to increase solubility in organic solvents.

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group protects the delta-amino group of the ornithine side chain. This protecting group is known for its stability under basic and nucleophilic conditions but is readily cleaved by strong acids.

-

Methyl Ester: The carboxyl group is protected as a methyl ester, which is susceptible to hydrolysis under both acidic and basic conditions.

-

Hydrochloride Salt: The hydrochloride salt form generally enhances the compound's crystallinity and solubility in aqueous and polar protic solvents.

Solubility Profile

The solubility of this compound is a function of the interplay between its polar hydrochloride salt and non-polar Boc group and N-methylation. The following table provides an estimated solubility profile in common laboratory solvents, based on data from analogous compounds such as N-Boc-L-phenylalanine methyl ester and N-Boc-N-methyl glycine methyl ester. For instance, N-Boc-L-phenylalanine methyl ester is highly soluble in DMSO (200 mg/mL), while N-Boc-N-methyl glycine methyl ester is sparingly soluble in water (22 g/L).

| Solvent | Type | Estimated Solubility | Notes |

| Water | Polar Protic | Sparingly Soluble | The hydrochloride salt aids aqueous solubility, but the Boc group and N-methylation limit it. |

| Methanol (MeOH) | Polar Protic | Soluble | Expected to be a good solvent due to its polarity and ability to solvate the hydrochloride. |

| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, should effectively dissolve the compound. |

| Dichloromethane (DCM) | Aprotic | Soluble | The organic nature of the Boc group and N-methylation should promote solubility. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | A common solvent for peptide synthesis, expected to be an excellent solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Another excellent solvent for a wide range of organic molecules.[1] |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Solubility may be lower compared to DMF and DMSO. |

| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | Sparingly to Moderately Soluble | May require heating to achieve higher concentrations. |

| Diethyl Ether | Non-polar | Insoluble | The high polarity of the hydrochloride salt will prevent dissolution. |

| Hexanes | Non-polar | Insoluble | Not a suitable solvent. |

Stability Characteristics

The stability of this compound is primarily influenced by the lability of the Boc protecting group and the methyl ester.

pH Stability:

-

Acidic Conditions (pH < 4): The Boc group is highly susceptible to cleavage under strongly acidic conditions. Reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent will rapidly deprotect the δ-amino group.[2][3] The methyl ester may also undergo slow acid-catalyzed hydrolysis.

-

Neutral Conditions (pH 6-8): The compound is expected to be relatively stable at neutral pH for short durations at room temperature.

-

Basic Conditions (pH > 9): The Boc group is generally stable to basic conditions. However, the methyl ester is prone to base-catalyzed hydrolysis (saponification), which will yield the corresponding carboxylate.

Thermal Stability:

As a crystalline solid, this compound is expected to be stable at ambient and refrigerated temperatures. However, prolonged exposure to elevated temperatures, especially in solution, can accelerate degradation pathways such as ester hydrolysis.

Potential Degradation Pathways:

The primary degradation pathways for this compound are:

-

Boc Deprotection: Loss of the Boc group under acidic conditions.

-

Ester Hydrolysis: Cleavage of the methyl ester to the carboxylic acid, which can occur under both acidic and basic conditions.

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, DMF)

-

Analytical balance

-

Vortex mixer and/or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibrate the solutions by stirring or shaking at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Stability Assessment by HPLC

This protocol describes a stability-indicating HPLC method to monitor the degradation of this compound over time.

Materials:

-

This compound

-

Solutions of the compound in the solvents of interest at a known concentration.

-

pH buffers (for pH stability studies)

-

Incubators or water baths for temperature-controlled studies.

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

Procedure:

-

Prepare solutions of this compound in the desired solvents or buffer systems.

-

Divide the solutions into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Store the aliquots under the desired conditions (e.g., specific pH, temperature, light exposure).

-

At each time point, inject an aliquot onto the HPLC system.

-

Monitor the chromatogram for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

Quantify the percentage of the remaining parent compound at each time point to determine the rate of degradation.

Visualizing Workflows and Relationships

Peptide Synthesis Workflow

The following diagram illustrates a typical cycle of solid-phase peptide synthesis (SPPS) utilizing a Boc-protected amino acid like this compound.

References

Technical Guide: Safety and Handling of N-Methyl-Orn(Boc)-OMe.HCl and Related Amino Acid Derivatives

Disclaimer: No specific Safety Data Sheet (SDS) for N-α-Methyl-N-δ-Boc-L-ornithine methyl ester hydrochloride (N-Me-Orn(Boc)-OMe.HCl) is publicly available in the searched databases. The following guide is a composite summary based on data from structurally similar and commercially available compounds, including N-δ-Boc-L-ornithine methyl ester hydrochloride (CAS 2480-96-8) and other N-protected amino acid esters. Researchers must conduct a thorough risk assessment based on their specific laboratory conditions and consult with their institution's safety office.

Introduction

This compound is a protected amino acid derivative. Such compounds are foundational in synthetic organic chemistry, particularly in peptide synthesis and drug discovery.[1][2] The protecting groups—N-α-Methyl, N-δ-tert-butyloxycarbonyl (Boc), and the methyl ester (OMe)—allow for sequential and site-specific reactions to build complex peptide chains.[2][] This guide provides a detailed overview of the safety precautions, handling procedures, and known properties of closely related, commercially available analogs to ensure safe laboratory practices.

Physicochemical Properties

The quantitative data available is for the close analog, N-δ-Boc-L-ornithine methyl ester hydrochloride. These properties are expected to be similar for the N-methylated target compound.

| Property | Value | CAS Number | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₄·HCl (for the non-N-methylated analog) | 2480-96-8 | [1][4] |

| Molecular Weight | 282.77 g/mol (for the non-N-methylated analog) | 2480-96-8 | [1][4] |

| Appearance | White to off-white powder/solid | 2480-96-8 | [1][5] |

| Melting Point | 159 - 161 °C | 2480-96-8 | [1] |

| Purity | ≥ 98% (HPLC) | 2480-96-8 | [1] |

| Optical Rotation | [a]20/D = 13 ± 1 ° (c=1 in water) | 2480-96-8 | [1] |

| Storage Conditions | 0 - 8 °C, Store in a dry place | 2480-96-8 | [1] |

Hazard Identification and First Aid

Based on SDS for similar compounds, these substances are generally considered hazardous under the 2012 OSHA Hazard Communication Standard.[6]

| Hazard Class | Description & Precautionary Statements |

| Skin Irritation | Causes skin irritation.[6] Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves and clothing.[6][] Response: If on skin, wash with plenty of soap and water. If irritation persists, get medical advice/attention. Take off contaminated clothing and wash before reuse.[6] |

| Eye Irritation | May cause eye irritation. Prevention: Wear appropriate protective eyeglasses or chemical safety goggles.[5][] Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |

| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[] Prevention: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6] Response: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6] |

| Ingestion | May be harmful if swallowed.[] Response: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5][6] |

First Aid Measures Summary

| Exposure Route | First Aid Protocol |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately if symptoms occur.[5][6] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. If skin irritation persists, call a physician.[6][] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6][] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[5][6] |

Handling and Storage

Proper handling and storage are crucial to maintain the compound's integrity and ensure personnel safety.

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in the table below.

| Protection Type | Specification |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][] |

| Skin | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing (lab coat) to prevent skin exposure.[5][] |

| Respiratory | A NIOSH/MSHA approved respirator is recommended if dust is generated. Use in a well-ventilated area or under a fume hood.[] |

General Handling and Storage Workflow

The following diagram illustrates the standard workflow for handling chemical powders like this compound.

Stability and Reactivity

-

Stability: Stable under recommended storage conditions (refrigerated, dry).[5]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[5][]

-

Conditions to Avoid: Avoid dust formation, heat, and sources of ignition.[4][]

Role in Synthetic Chemistry

The structural components of this compound dictate its function, primarily as a building block in peptide synthesis. The relationship between these components is illustrated below.

Experimental Protocols

No specific experimental protocols involving this compound were found. However, its use would be analogous to other Boc-protected amino acid esters in standard solid-phase or solution-phase peptide synthesis protocols.[2][8] These generally involve:

-

Deprotection: Removal of the N-terminal protecting group of the growing peptide chain.

-

Coupling: Activation of the carboxyl group of the incoming amino acid (like this compound after saponification) and reaction with the deprotected N-terminus of the peptide chain.

-

Wash: Removal of excess reagents and byproducts. This cycle is repeated until the desired peptide sequence is assembled.

Conclusion

References

The Strategic Role of N-Methylation in Ornithine-Containing Peptides: A Technical Guide for Researchers

For Immediate Release

In the landscape of peptide-based drug discovery, the strategic modification of amino acid residues is paramount to enhancing therapeutic potential. This technical guide delves into the pivotal role of N-methylation of ornithine derivatives in peptide synthesis, offering a comprehensive resource for researchers, scientists, and professionals in drug development. By exploring the nuanced effects of this modification on peptide structure, function, and pharmacokinetic properties, this document aims to provide a foundational understanding for the rational design of next-generation peptide therapeutics.

Introduction: The Significance of N-Methylation

N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond or an amino acid side chain, is a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability.[1][2] This seemingly minor modification can induce profound changes in a peptide's conformational flexibility, resistance to enzymatic degradation, and binding affinity to its target.[1] Ornithine, a non-proteinogenic amino acid with a versatile side chain, presents a unique scaffold for N-methylation, offering opportunities to fine-tune the physicochemical properties of synthetic peptides.[3]

Impact of N-Methylation on Peptide Properties: A Quantitative Perspective

The introduction of an N-methyl group into an ornithine residue within a peptide sequence can dramatically alter its biological and physical characteristics. While extensive quantitative data specifically for N-methylated ornithine derivatives remains an area of active research, the broader principles of N-methylation in peptides provide a strong predictive framework. The following table summarizes the general effects of N-methylation on key peptide parameters, supported by data from studies on various N-methylated peptides.

| Parameter | Effect of N-Methylation | Quantitative Impact (Illustrative Examples) | Reference |

| Receptor Binding Affinity (IC50/Kd) | Can increase, decrease, or remain unchanged depending on the specific residue and its role in receptor interaction. | For some cyclic peptides, N-methylation can lead to IC50 values in the nanomolar range. Loss of N-methylation in certain peptides can result in a near-complete loss of inhibitory activity. | [1] |

| Enzymatic Stability (Half-life) | Generally increases resistance to proteolytic degradation. | N-methylated cyclic peptides can exhibit complete resistance to degradation by serum enzymes. | [1] |

| Conformational Flexibility | Reduces flexibility by restricting rotation around the peptide bond, favoring a trans conformation. | --- | [4] |

| Lipophilicity | Increases, potentially improving membrane permeability. | --- | [1] |

| Oral Bioavailability | Can be significantly improved. | --- | [2] |

Table 1: General Quantitative Effects of N-Methylation on Peptide Properties. Note: The quantitative impact is illustrative and highly dependent on the specific peptide sequence and the position of N-methylation.

Experimental Protocols: Synthesis, Purification, and Characterization

The successful incorporation of N-methylated ornithine derivatives into a peptide sequence requires specialized synthetic and analytical techniques. This section provides a detailed, illustrative protocol for the solid-phase peptide synthesis (SPPS) of a hypothetical peptide containing an N-δ-methylornithine residue, followed by purification and characterization methods.

Solid-Phase Synthesis of a Peptide Containing N-δ-Methyl-L-Ornithine

This protocol outlines the manual synthesis of a model peptide, Ac-Tyr-Gly-Gly-Phe-(N-δ-Me-Orn)-NH2, using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)

-

Fmoc-L-Orn(Boc)-OH (as the precursor for N-δ-methylation)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methyl iodide (MeI) or Dimethyl sulfate ((Me)2SO4)

-

2-Mercaptoethanol

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

-

Wash the resin with DMF and DCM.

-

-

Sequential Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (Phe, Gly, Gly, Tyr).

-

On-Resin N-δ-Methylation of Ornithine:

-

After coupling Fmoc-L-Orn(Boc)-OH and subsequent Fmoc deprotection, treat the resin-bound peptide with a solution of o-NBS-Cl (4 eq.) and 2,4,6-collidine (10 eq.) in DMF for 2 hours to protect the α-amino group.

-

Wash the resin with DMF and DCM.

-

Perform methylation by treating the resin with DBU (2 eq.) and methyl iodide (10 eq.) in DMF for 30 minutes. Repeat this step.

-

Remove the o-NBS protecting group by treating the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF (2 x 5 min).

-

Wash the resin with DMF and DCM.

-

-

N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

-

Characterization:

-

Confirm the purity of the collected fractions by analytical RP-HPLC.

-

Verify the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Perform amino acid analysis to confirm the composition of the peptide.

-

Use circular dichroism (CD) spectroscopy to analyze the secondary structure of the peptide in different solvent systems.[5][6]

-

Workflow for Synthesis and Analysis

Caption: Experimental workflow for the solid-phase synthesis of an N-δ-methylornithine containing peptide.

N-Methylated Ornithine Peptides in Signaling Pathways

Peptides often exert their biological effects by interacting with cell surface receptors, such as G protein-coupled receptors (GPCRs), thereby initiating intracellular signaling cascades.[7][8] The introduction of N-methylation on an ornithine residue can modulate the peptide's binding to its GPCR and subsequent signal transduction. For instance, the conformational constraints imposed by N-methylation can lock the peptide into a bioactive conformation, enhancing its potency as an agonist or antagonist.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical scenario where an N-methylated ornithine-containing peptide acts as an agonist for a GPCR, leading to the activation of a downstream signaling pathway.

Caption: Hypothetical GPCR signaling pathway activated by an N-methylated ornithine peptide agonist.

Logical Relationships in Peptide Design

The decision to incorporate an N-methylated ornithine derivative into a peptide sequence is a multifaceted process guided by the desired therapeutic outcome. The following diagram outlines the logical relationships between the desired properties and the strategic implementation of N-methylation.

Caption: Logical flow from desired peptide properties to the implementation of N-methylornithine.

Conclusion and Future Directions

N-methylation of ornithine derivatives represents a sophisticated and effective tool in the arsenal of peptide chemists and drug developers. By carefully considering the placement and context of this modification, it is possible to engineer peptides with superior therapeutic profiles. While this guide provides a foundational overview, further research is needed to generate comprehensive quantitative structure-activity relationship (QSAR) models specifically for N-methylated ornithine-containing peptides. Such data will be invaluable for the predictive design of novel peptide drugs with enhanced efficacy and safety. The continued exploration of this chemical space promises to unlock new therapeutic possibilities for a wide range of diseases.

References

- 1. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling of a prescription drug library for potential renal drug-drug interactions mediated by the organic cation transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 5. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypothalamic GPCR Signaling Pathways in Cardiometabolic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prezi.com [prezi.com]

The Strategic Application of N-Me-Orn(Boc)-OMe.HCl in Early-Stage Drug Discovery: A Technical Guide

In the landscape of modern drug discovery, particularly in the development of peptide and peptidomimetic therapeutics, the strategic incorporation of modified amino acids is a cornerstone of lead optimization. Among these, N-methylated amino acids have garnered significant attention for their ability to confer advantageous pharmacokinetic properties. This technical guide delves into the applications of a specific, valuable building block, N-Me-Orn(Boc)-OMe.HCl, in the early stages of drug discovery, providing insights for researchers, scientists, and drug development professionals.

This compound, or Methyl (2S)-5-[(tert-butoxycarbonyl)amino]-2-(methylamino)pentanoate hydrochloride, is a protected form of N-methylated L-ornithine. Its utility in peptide synthesis stems from the introduction of a methyl group on the alpha-amino nitrogen, a modification that can profoundly influence the resulting peptide's biological activity and metabolic stability.

Enhancing Druggability through N-Methylation

The primary driver for incorporating N-methylated amino acids like N-methyl-ornithine into peptide-based drug candidates is the enhancement of their drug-like properties. Peptides, while offering high specificity and potency, are often hampered by poor metabolic stability due to enzymatic degradation and low oral bioavailability. N-methylation directly addresses these challenges in several ways:

-

Increased Proteolytic Resistance: The presence of the N-methyl group provides steric hindrance, making the adjacent peptide bond less susceptible to cleavage by proteases. This leads to a longer in vivo half-life, a critical factor for therapeutic efficacy.

-

Improved Membrane Permeability: N-methylation can disrupt the hydrogen bonding network of the peptide backbone, which often leads to increased lipophilicity. This can enhance the peptide's ability to cross cellular membranes, a key step for reaching intracellular targets and improving oral absorption.

-

Conformational Control: The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity. Conversely, it can also be used to convert an agonist into an antagonist by favoring a different binding orientation.

Applications in Therapeutic Areas

While specific examples of drug candidates in late-stage clinical trials containing the N-Me-Orn moiety remain proprietary or in early development, the application of N-methylated ornithine and similar residues is being actively explored in several therapeutic areas:

-

Antimicrobial Peptides: The discovery of enteropeptins, a class of antimicrobial peptides containing N-methylornithine produced by gut bacteria, highlights the potential of this modification in developing new antibiotics.[1] The N-methylation is crucial for their biological activity. While these are biosynthesized, the inclusion of N-methyl-ornithine in synthetically produced antimicrobial peptides is a promising strategy to enhance their stability and efficacy.

-

Inhibitors of Protein-Protein Interactions (PPIs): PPIs represent a challenging class of targets for small molecules. Peptides that mimic one of the interacting protein surfaces are a viable approach, and N-methylation can be used to stabilize the desired secondary structure (e.g., an α-helix) and improve cell penetration to disrupt intracellular PPIs.[2]

-

Enzyme Inhibitors: As demonstrated in structure-activity relationship studies of angiotensin-converting enzyme (ACE) inhibitors, the side chain of ornithine plays a key role in binding.[3] N-methylation of the backbone could further optimize such inhibitors by improving their pharmacokinetic profile.

Experimental Protocols: Incorporation of this compound into Peptides

The incorporation of this compound into a growing peptide chain, typically via solid-phase peptide synthesis (SPPS), requires specific considerations due to the steric hindrance of the N-methyl group.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for incorporating an N-methylated amino acid into a peptide sequence using SPPS.

Figure 1: General workflow for solid-phase peptide synthesis incorporating an N-methylated amino acid.

Detailed Coupling Protocol for this compound

Coupling of N-methylated amino acids is often sluggish. The use of more potent coupling reagents is generally required.

Materials:

-

This compound

-

Solid-phase resin with N-terminal deprotected peptide

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HATU in DMF.

-

Neutralization and Coupling: Add 6-10 equivalents of DIEA to the activation mixture and immediately add the solution to the swollen resin.

-

Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine after coupling).

-

Washing: After the reaction is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.

-

Deprotection: Proceed with the standard Fmoc-deprotection protocol (e.g., 20% piperidine in DMF) to remove the Fmoc group from the newly coupled N-methyl-ornithine residue, preparing for the addition of the next amino acid.

Quantitative Data Summary

As the development of specific therapeutics containing this compound is often proprietary, publicly available quantitative data is limited. However, structure-activity relationship (SAR) studies on related peptidomimetics provide valuable insights.

| Compound Class | Target | Key Findings | IC50 / Activity | Reference |

| Ornithyl-Proline Peptidomimetics | Angiotensin-Converting Enzyme (ACE) | The C3 side chain of ornithine was found to be favorable for ACE inhibition when combined with specific heterocyclic moieties. | Micromolar concentrations | [3] |

| Enteropeptins (contain N-methylornithine) | Bacteria | N-methylation is essential for the antimicrobial activity. | Potent antimicrobial activity | [1] |

This table will be populated with more specific data as it becomes publicly available through further research publications.

Signaling Pathways and Logical Relationships

The incorporation of this compound can be logically mapped to its impact on the drug discovery and development process.

Figure 2: Logical flow of incorporating this compound to improve peptide lead compounds.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists working on peptide-based therapeutics. Its ability to enhance proteolytic stability, improve membrane permeability, and confer conformational rigidity makes it a valuable building block for overcoming the inherent pharmacokinetic challenges of peptides. While the full potential of this specific compound is still being explored in various drug discovery programs, the foundational principles of N-methylation are well-established and continue to contribute to the development of the next generation of peptide drugs. As more research is published, the specific applications and quantitative impact of incorporating this compound will become increasingly evident, further solidifying its role in early-stage drug discovery.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study between Ornithyl-Proline and Lysyl-Proline based tripeptidomimics as angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HATU-Mediated Coupling of N-Me-Orn(Boc)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the coupling of a carboxylic acid with N-methyl-L-ornithine(Boc)-methyl ester hydrochloride (N-Me-Orn(Boc)-OMe.HCl) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is a highly efficient uronium salt-based coupling reagent known for its rapid reaction rates and low epimerization, particularly with sterically hindered and N-methylated amino acids.[1][2][3] These protocols are intended for use in solution-phase peptide synthesis and are applicable to a wide range of carboxylic acids.

The presence of the N-methyl group on the ornithine derivative increases steric hindrance, making the choice of an appropriate and highly reactive coupling reagent like HATU crucial for achieving high yields.[1] Furthermore, the amine component is provided as a hydrochloride salt, which necessitates the use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to liberate the free amine in situ for the coupling reaction.

Reaction Principle and Workflow

The fundamental principle of HATU-mediated amide bond formation involves the activation of a carboxylic acid to a highly reactive OAt-active ester.[4] This is followed by nucleophilic attack by the secondary amine of N-Me-Orn(Boc)-OMe to form the desired amide bond. The overall process can be visualized as a two-step sequence occurring in a single pot.

First, the carboxylic acid is deprotonated by a base, typically DIPEA. The resulting carboxylate then reacts with HATU to form the active ester. Subsequently, the deprotonated N-Me-Orn(Boc)-OMe reacts with this activated intermediate to yield the final coupled product. To minimize potential side reactions, it is often recommended to pre-activate the carboxylic acid with HATU and the base for a short period before adding the amine component.[5][6]

Below is a graphical representation of the experimental workflow.

References

Application Notes and Protocols: TFA-Mediated Deprotection of N-Me-Orn(Boc)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide and medicinal chemistry. Its facile removal under acidic conditions, while maintaining stability to a range of other reagents, makes it an invaluable tool. This document provides detailed application notes and a comprehensive protocol for the deprotection of the Boc group from N-α-methyl-N-δ-Boc-L-ornithine methyl ester hydrochloride (N-Me-Orn(Boc)-OMe.HCl) using trifluoroacetic acid (TFA).

The N-methylation of amino acids is a common modification in peptide-based drug discovery to enhance metabolic stability, cell permeability, and conformational rigidity. The protocol outlined below is optimized for the selective removal of the Boc group from the δ-amino group of the ornithine side chain, leaving the N-α-methyl and methyl ester moieties intact.

Mechanism of Boc Deprotection with TFA

The deprotection of the Boc group with trifluoroacetic acid proceeds through an acid-catalyzed cleavage mechanism.[1][2] The key steps are:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

-

Carbocation Formation: The protonated intermediate fragments to form a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.

-

Protonation of the Free Amine: The newly liberated amine is protonated by the excess TFA in the reaction mixture, yielding the corresponding trifluoroacetate salt.

Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step procedure for the deprotection of this compound.

Materials and Equipment

-

Substrate: N-α-methyl-N-δ-Boc-L-ornithine methyl ester hydrochloride (this compound)

-

Reagent: Trifluoroacetic acid (TFA), reagent grade (≥99%)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

High-vacuum pump

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and acid-resistant gloves

Deprotection Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA). The volume of TFA can range from 25% to 50% of the total reaction volume (e.g., for 10 mL of DCM, add 2.5 to 5 mL of TFA).

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up (Isolation of the TFA salt):

-

Upon completion of the reaction, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with DCM (2-3 times).[1]

-

The resulting product, N-α-methyl-L-ornithine methyl ester bis(trifluoroacetate) salt, is typically obtained as a viscous oil or a solid and can be used in the subsequent step without further purification.

-

Quantitative Data

| Parameter | Value | Reference |

| Substrate Concentration | 0.1 - 0.2 M in DCM | General Practice |

| TFA Concentration | 25% - 50% (v/v) in DCM | [2] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 1 - 4 hours | [2] |

| Yield | >95% (crude) | [1] |

| Purity (crude) | Typically high, used directly in the next step | [2] |

Potential Side Reactions and Troubleshooting

-

Incomplete Deprotection: If the reaction does not go to completion, the reaction time can be extended, or the concentration of TFA can be increased.

-

Ester Hydrolysis: Prolonged exposure to strong acidic conditions can potentially lead to the hydrolysis of the methyl ester. It is advisable to monitor the reaction and work it up promptly upon completion.

-

Side Reactions with Scavengers: In cases where the substrate contains other acid-sensitive functional groups (e.g., Trp, Met, Cys), scavengers such as triisopropylsilane (TIS) or water may be added to the reaction mixture to trap the reactive tert-butyl cation.

Visualizations

Boc Deprotection Reaction Scheme

References

Application Notes and Protocols: Incorporation of N-Me-Orn(Boc)-OMe.HCl into Cyclic Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of N-methyl-δ-Boc-L-ornithine methyl ester hydrochloride (N-Me-Orn(Boc)-OMe.HCl) into the synthesis of cyclic peptides. This document outlines detailed protocols for solid-phase peptide synthesis (SPPS), on-resin N-methylation, cyclization, and purification. Additionally, it presents relevant quantitative data and illustrates a key signaling pathway where such modified peptides may exert their biological activity.

Introduction

N-methylation of peptide backbones is a powerful strategy to enhance the pharmacokinetic properties of peptide-based therapeutics.[1][2][3][4] This modification can increase metabolic stability, improve membrane permeability, and in some cases, lead to oral bioavailability.[1][2][3][4] The incorporation of N-methylated amino acids, such as this compound, into a cyclic peptide scaffold can further constrain the peptide's conformation, potentially leading to higher receptor affinity and selectivity.[5]

This document will focus on the practical aspects of utilizing this compound as a building block in the synthesis of cyclic peptides, a class of molecules with significant therapeutic potential.[6]

Properties of this compound

A summary of the key physicochemical properties of the starting material is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₄·HCl |

| Molecular Weight | 282.77 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥98% (HPLC) |

| Solubility | Soluble in DMF, DCM, and water |

Experimental Protocols

The following protocols are designed for the synthesis of a model cyclic peptide incorporating an N-methylated ornithine residue. These protocols are based on established methods for solid-phase peptide synthesis, on-resin N-methylation, and cyclization.[4][7]

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the assembly of the linear peptide on a solid support using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM, IPA (Isopropanol)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, IPA, and DCM.

-

Amino Acid Coupling:

-

For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Add the solution to the resin and shake for 2 hours.

-

For incorporating this compound:

-

Neutralize this compound (4 eq) with DIPEA (4 eq) in DMF.

-

In a separate vessel, pre-activate the C-terminus of the resin-bound peptide with HATU (3.9 eq) and DIPEA (4 eq) in DMF for 10 minutes.

-

Add the neutralized this compound solution to the activated resin and shake for 4-6 hours. Monitor the coupling reaction using a Kaiser test.

-

-

-

Washing: After each coupling step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Chain Elongation: Repeat the deprotection and coupling steps until the desired linear sequence is assembled.

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

On-Resin N-Methylation (Alternative to using pre-methylated building block)

This protocol can be used to N-methylate a specific residue after it has been incorporated into the peptide chain.

Workflow for On-Resin N-Methylation

Caption: Workflow for on-resin N-methylation of a peptide.

Materials:

-

o-NBS-Cl (2-Nitrobenzenesulfonyl chloride)

-

Collidine

-

Methyl iodide (MeI) or Dimethyl sulfate

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

2-Mercaptoethanol

Procedure:

-

Nosylation: After Fmoc deprotection of the target amine, treat the resin with o-NBS-Cl (5 eq) and collidine (10 eq) in DMF for 30 minutes.

-

Methylation: Wash the resin and treat with MeI (10 eq) and DBU (5 eq) in DMF for 1 hour.

-

Denosylation: Wash the resin and treat with a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF for 30 minutes.

-

Washing: Wash the resin thoroughly with DMF, DCM, and IPA.

Saponification of Methyl Ester

If the C-terminal methyl ester of the incorporated this compound is to be part of the cyclization, it must first be hydrolyzed.

Procedure:

-

Treat the resin-bound peptide with a solution of 1 M LiOH in a 3:1 mixture of THF/water for 2-4 hours at room temperature.

-

Neutralize the reaction with an aqueous acid solution (e.g., 1 M HCl).

-

Wash the resin extensively with water, IPA, and DCM.

On-Resin Cyclization

This protocol describes the head-to-tail cyclization of the linear peptide while it is still attached to the solid support.

Workflow for On-Resin Cyclization

References

- 1. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]

- 3. Melanocortin 5 receptor signaling pathway in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5 [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: N-Me-Orn(Boc)-OMe.HCl in Non-Natural Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-methyl-δ-tert-butyloxycarbonyl-L-ornithine methyl ester hydrochloride (N-Me-Orn(Boc)-OMe.HCl) as a versatile building block for the synthesis of non-natural peptides. The incorporation of N-methylated amino acids into peptide chains is a powerful strategy to enhance their pharmacological properties.

N-methylation of the peptide backbone can significantly improve metabolic stability by providing resistance to proteolytic degradation.[1][2] This modification also enhances membrane permeability and can lead to improved oral bioavailability.[1][2][3] Furthermore, the introduction of N-methyl groups can constrain the peptide's conformation, which can be crucial for optimizing binding affinity and biological activity.[1][2]

Properties of this compound

This section details the key chemical and physical properties of the this compound building block.

| Property | Value | Reference |

| IUPAC Name | methyl (2S)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride | [4] |

| Molecular Formula | C12H25ClN2O4 | [4] |

| Molecular Weight | 296.79 g/mol | [4] |

| Purity | ≥ 98% (HPLC) | [5] |

| Melting Point | 159 - 161 °C | [5] |

| Storage | Inert atmosphere, room temperature | [6] |

Overview of Peptide Synthesis Strategies

This compound can be incorporated into peptides using either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The choice of strategy depends on the desired peptide length, complexity, and scale of synthesis.

| Synthesis Strategy | Advantages | Disadvantages | Key Considerations |

| Solid-Phase Peptide Synthesis (SPPS) | - Excess reagents can be easily washed away.[7][8] - Automation is possible. - Suitable for longer peptides.[7] | - Steric hindrance from the resin can lower coupling efficiency. - Difficult sequences (e.g., hydrophobic peptides) can be challenging.[9] | - Choice of resin is critical. - Coupling reagents must be effective for sterically hindered N-methylated amino acids.[10] |

| Solution-Phase Synthesis | - Greater flexibility in reaction conditions. - Easier to scale up. - Purification of intermediates is possible. | - Requires purification after each step. - More time-consuming for longer peptides. | - Choice of protecting groups is crucial for orthogonal deprotection.[11] |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Boc Chemistry)

This protocol outlines the manual synthesis of a peptide on a resin support using Boc protection strategy.

Materials:

-

This compound

-

Boc-protected amino acids

-

Merrifield resin (or other suitable resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Cleavage cocktail (e.g., HF or TFMSA in TFA)[9]

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes.

-

First Amino Acid Coupling:

-

Deprotect the resin if necessary.

-

Activate the C-terminal Boc-protected amino acid using the chosen coupling reagent and couple it to the resin.

-

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of TFA in DCM (typically 25-50%) for 30 minutes to remove the Boc protecting group.[7]

-

Wash the resin with DCM and DMF.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt on the resin with a solution of DIEA in DCM (typically 5-10%) until the resin is neutral (tested with a pH indicator).[7]

-

Wash the resin with DCM and DMF.

-

-

Coupling of this compound:

-

Dissolve this compound (1.5-3 equivalents) and the coupling reagent (e.g., HATU, 1.5-3 equivalents) in DMF.

-

Add DIEA (3-6 equivalents) to the solution.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours. The coupling of N-methylated amino acids can be sluggish, so extended coupling times may be necessary.[10]

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

-

-

Repeat Deprotection, Neutralization, and Coupling Cycles: Repeat steps 3-5 for each subsequent amino acid in the sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, wash the resin thoroughly with DCM.

-

Treat the resin with the cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin.[9]

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Solution-Phase Peptide Coupling Protocol

This protocol describes the coupling of this compound to another amino acid or peptide fragment in solution.

Materials:

-

This compound

-

N-terminally protected amino acid or peptide with a free carboxyl group (e.g., Boc-AA-OH)

-

Coupling reagent (e.g., EDCI/HOBt or DEPBT)[12]

-

Organic solvent (e.g., DCM, THF)

-

Base (e.g., Triethylamine (TEA) or DIEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Activation of the Carboxyl Group:

-

Dissolve the N-terminally protected amino acid (Boc-AA-OH, 1.0 equivalent) in the chosen solvent.

-

Add the coupling reagent (e.g., EDCI, 1.2 equivalents, and HOBt, 1.2 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.[12]

-

-

Coupling Reaction:

-

In a separate flask, dissolve this compound (1.0 equivalent) in the solvent and add the base (e.g., TEA, 2.0 equivalents) to neutralize the hydrochloride salt.

-

Add the activated carboxyl component to the solution of N-Me-Orn(Boc)-OMe.

-

Stir the reaction at room temperature for 12 hours.[12]

-

-

Work-up:

-

Quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the peptide with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter and evaporate the solvent under reduced pressure.

-

-

Purification:

-

Purify the resulting dipeptide by silica gel flash chromatography.[12]

-

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

References

- 1. researchgate.net [researchgate.net]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2480-96-8|H-Orn(Boc)-OMe.HCl|BLD Pharm [bldpharm.com]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. peptide.com [peptide.com]

- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. beilstein-journals.org [beilstein-journals.org]

Step-by-step guide for amide bond formation with N-Me-Orn(Boc)-OMe.HCl.

Step-by-Step Guide for Amide Bond Formation with N-Me-Orn(Boc)-OMe.HCl

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and other complex organic molecules. The incorporation of N-methylated amino acids, such as N-methyl-ornithine, into peptide chains can significantly enhance pharmacological properties, including improved oral bioavailability, increased enzymatic stability, and better selectivity.[1] However, the steric hindrance introduced by the N-methyl group presents a significant challenge, often leading to low coupling yields.[2]

This document provides a detailed protocol for the successful amide bond formation using this compound, a protected form of N-methyl-ornithine. The protocol will focus on the use of effective coupling reagents that can overcome the steric challenges associated with N-methylated amino acids.

Key Reagents and Their Roles

The success of amide bond formation with sterically hindered amino acids relies heavily on the choice of coupling reagent. Several classes of reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions.

| Reagent Class | Examples | Mechanism of Action & Key Advantages |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | These reagents react with the carboxylic acid to form a highly reactive activated ester, which then readily reacts with the amine. HATU, containing the 7-azabenzotriazolyl moiety, is particularly effective for coupling sterically hindered and N-methylated amino acids due to its faster reaction rates and reduced epimerization.[3][4] |

| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | Similar to uronium salts, these reagents form activated esters. PyAOP is noted to be especially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[2][3] PyBrOP is another reactive coupling reagent.[3] |

| Carbodiimides | DCC, DIC, EDC | These are classic coupling reagents that facilitate the direct condensation of a carboxylic acid and an amine by activating the carboxyl group. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to minimize racemization and improve efficiency, especially with N-methylated amino acids.[3] |

| Other | COMU, TOTT, BEP | COMU is a newer generation uronium salt that incorporates Oxyma Pure, making it a safer alternative to explosive HOBt/HOAt-based reagents, with comparable or even superior efficiency to HATU.[4] TOTT has shown good results in coupling sterically hindered or methylated amino acids with low racemization.[4] BEP (2-bromo-1-ethyl pyridinium tetrafluoroborate) is another powerful reagent for synthesizing peptides containing N-methyl amino acids.[5] |

Experimental Protocol: Amide Bond Formation

This protocol describes a general procedure for the coupling of a generic carboxylic acid to the N-methyl amine of this compound in a solution-phase synthesis.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling Reagent (e.g., HATU, PyAOP, or COMU)

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - Et3N)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM, or N-Methyl-2-pyrrolidone - NMP)

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Reagents for workup and purification (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

Procedure:

-

Preparation of the Amine:

-

Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF or DCM).

-

Add the tertiary amine base (e.g., DIPEA, 1.1 equivalents) to neutralize the hydrochloride salt and free the secondary amine.

-

Stir the solution at room temperature for 10-15 minutes.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve the carboxylic acid (1.0-1.2 equivalents) in the anhydrous solvent.

-

Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the tertiary amine base (e.g., DIPEA, 2.0 equivalents).

-

Stir the mixture at room temperature for 5-10 minutes to allow for the pre-activation of the carboxylic acid. For some reagents like DIC/HOBt, the carboxylic acid, HOBt (1.2 equivalents), and DIC (1.2 equivalents) are mixed together.

-

-

Coupling Reaction:

-

Slowly add the activated carboxylic acid solution to the solution of N-Me-Orn(Boc)-OMe.

-

Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight, depending on the steric hindrance of the coupling partners.

-

Monitor the progress of the reaction by TLC.

-

-

Workup:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-